molecular formula C9H9IN2O3 B1402954 3-Iodo-2,5,6-trimethoxyisonicotinonitrile CAS No. 1414864-11-1

3-Iodo-2,5,6-trimethoxyisonicotinonitrile

Cat. No.: B1402954
CAS No.: 1414864-11-1
M. Wt: 320.08 g/mol
InChI Key: ZIMDGTVLUGSWRJ-UHFFFAOYSA-N
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Description

3-Iodo-2,5,6-trimethoxyisonicotinonitrile (CAS: MFCD22887383) is a pyridine derivative with the molecular formula C₉H₉IN₂O₃ and a molecular weight of 320.08 g/mol. Its structure features a pyridine core substituted with an iodine atom at position 3, three methoxy groups at positions 2, 5, and 6, and a nitrile group at position 2. This compound is primarily utilized as a pharmaceutical intermediate, with applications in drug synthesis and specialty chemical development .

Key physicochemical properties include its crystalline form (white powder) and commercial availability in quantities ranging from 1 g to 25 g, with pricing scaling from $470 to $5,640 depending on scale .

Properties

IUPAC Name

3-iodo-2,5,6-trimethoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O3/c1-13-7-5(4-11)6(10)8(14-2)12-9(7)15-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMDGTVLUGSWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(N=C1OC)OC)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239649
Record name 4-Pyridinecarbonitrile, 3-iodo-2,5,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414864-11-1
Record name 4-Pyridinecarbonitrile, 3-iodo-2,5,6-trimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414864-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarbonitrile, 3-iodo-2,5,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Iodo-2,5,6-trimethoxyisonicotinonitrile typically involves the iodination of 2,5,6-trimethoxyisonicotinonitrileIndustrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-Iodo-2,5,6-trimethoxyisonicotinonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-2,5,6-trimethoxyisonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-2,5,6-trimethoxyisonicotinonitrile involves its interaction with molecular targets through its functional groups. The iodine atom and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The nitrile group can also play a role in the compound’s overall chemical behavior .

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Parameters

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Price (1 g)
This compound C₉H₉IN₂O₃ 320.08 I, 3×OCH₃, CN MFCD22887383 $470
3-Iodo-2-methoxyisonicotinonitrile C₇H₅IN₂O 260.03 I, OCH₃, CN 908279-57-2 N/A
3,5-Difluoroisonicotinonitrile C₆H₂F₂N₂ 140.09 2×F, CN 1339175-72-2 N/A
2-Chloro-6-methoxyisonicotinonitrile C₇H₅ClN₂O 168.58 Cl, OCH₃, CN 1214377-09-9 N/A

Key Observations :

Molecular Weight and Polarity: The higher molecular weight of the target compound (320.08 vs. 260.03 for 3-Iodo-2-methoxyisonicotinonitrile) correlates with its additional methoxy groups, which may also improve solubility in polar aprotic solvents .

Limitations and Challenges

  • Steric Hindrance: The 2,5,6-trimethoxy substitution may complicate further functionalization due to steric effects, unlike less-substituted analogs like 2-Chloro-6-methoxyisonicotinonitrile.
  • Cost : At $470/g, the target compound is significantly more expensive than simpler derivatives, likely due to complex synthesis and purification requirements .

Biological Activity

3-Iodo-2,5,6-trimethoxyisonicotinonitrile is a compound of significant interest due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C12H14N2O3I
  • Molecular Weight : 358.15 g/mol

The compound features a pyridine ring substituted with three methoxy groups and an iodine atom, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound demonstrates potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Binding : It has been shown to bind to receptors that mediate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several pathogens. A study revealed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Anticancer Properties

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The findings are illustrated in Table 2.

Concentration (µg/mL)% Cell Viability
0100
1085
2560
5030
10010

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2,5,6-trimethoxyisonicotinonitrile
Reactant of Route 2
3-Iodo-2,5,6-trimethoxyisonicotinonitrile

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